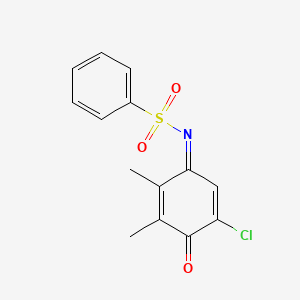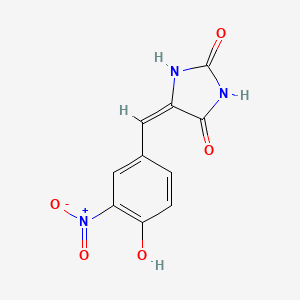
4-(4-chlorophenyl)-N-(2-pyridinylmethylene)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorophenyl)-N-(2-pyridinylmethylene)-1-piperazinamine, commonly known as CP-122,721, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in treating various neurological disorders, including anxiety, depression, and schizophrenia. In
作用機序
The exact mechanism of action of CP-122,721 is not fully understood. However, it is believed to act as a selective antagonist of the 5-HT2C receptor, a subtype of serotonin receptor that is involved in the regulation of mood, anxiety, and appetite. By blocking the activity of this receptor, CP-122,721 may increase the levels of serotonin and dopamine in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects:
CP-122,721 has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that are involved in the regulation of mood, anxiety, and appetite. Furthermore, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. These effects may contribute to the anxiolytic, antidepressant, and cognitive-enhancing effects of CP-122,721.
実験室実験の利点と制限
CP-122,721 has several advantages for lab experiments. It has a high affinity for the 5-HT2C receptor and is highly selective, which makes it a useful tool for studying the role of this receptor in various neurological disorders. Furthermore, it has been shown to have a favorable safety profile and does not produce sedation or motor impairment, which makes it a useful tool for studying the effects of serotonin and dopamine on behavior and cognition.
However, CP-122,721 also has some limitations for lab experiments. It has a relatively short half-life and is rapidly metabolized in the body, which makes it difficult to maintain stable levels of the compound in the brain. Furthermore, it has poor solubility in water, which makes it difficult to administer in certain experimental paradigms.
将来の方向性
There are several future directions for the study of CP-122,721. One direction is to further elucidate the mechanism of action of the compound and its effects on various neurotransmitter systems in the brain. Another direction is to study the effects of CP-122,721 in human subjects and to determine its potential as a therapeutic agent for various neurological disorders. Furthermore, future studies could investigate the potential of CP-122,721 as a tool for studying the role of the 5-HT2C receptor in various neurological disorders. Finally, future studies could investigate the potential of CP-122,721 as a scaffold for the development of novel therapeutic agents with improved pharmacological properties.
合成法
The synthesis of CP-122,721 involves the reaction of 4-chlorobenzaldehyde with 2-pyridinecarboxaldehyde in the presence of piperazine. The resulting product is then purified using column chromatography to obtain pure CP-122,721. The purity of the compound can be confirmed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
CP-122,721 has been extensively studied for its potential use in treating various neurological disorders, including anxiety, depression, and schizophrenia. In animal models, CP-122,721 has been shown to produce anxiolytic and antidepressant effects without causing sedation or motor impairment. Furthermore, it has been shown to improve cognitive function and reduce psychotic symptoms in animal models of schizophrenia.
特性
IUPAC Name |
(Z)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-pyridin-2-ylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4/c17-14-4-6-16(7-5-14)20-9-11-21(12-10-20)19-13-15-3-1-2-8-18-15/h1-8,13H,9-12H2/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEILQAYUBZKHKX-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)/N=C\C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-[4-(4-Chlorophenyl)piperazin-1-YL]-1-(pyridin-2-YL)methanimine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-fluorophenyl)(4-morpholinyl)methylene]benzenesulfonamide](/img/structure/B5910504.png)

![3-hydroxy-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5910526.png)
![2-[(2-methylphenyl)amino]-N'-(2-naphthylmethylene)acetohydrazide](/img/structure/B5910535.png)





![ethyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5910565.png)

![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(3-methyl-2-thienyl)methylene]propanohydrazide](/img/structure/B5910580.png)

![N-[(5-methyl-2-furyl)methylene]-4-phenyl-1-piperazinamine](/img/structure/B5910593.png)